molecular formula C13H7IN2O2 B3629565 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 692261-06-6

6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B3629565
CAS No.: 692261-06-6
M. Wt: 350.11 g/mol
InChI Key: IZINTIKMRWYQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes an iodophenyl group attached to a pyrrolopyridine core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves a multi-step process. One common method includes the reaction of 3-formylchromones, Meldrum’s acid, and α-aminomaleimides. This cascade reaction proceeds through Michael addition, intramolecular cyclization, and elimination of acetone and carbon dioxide . The reaction conditions are generally mild, and the process does not require a metal catalyst, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the scalability of the process is crucial for industrial applications, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted pyrrolopyridines.

Scientific Research Applications

6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may act as an inhibitor of certain kinases, affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.

Properties

IUPAC Name

6-(2-iodophenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7IN2O2/c14-9-5-1-2-6-10(9)16-12(17)8-4-3-7-15-11(8)13(16)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZINTIKMRWYQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)N=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201903
Record name 6-(2-Iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692261-06-6
Record name 6-(2-Iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692261-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 2
Reactant of Route 2
6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 3
Reactant of Route 3
6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 4
Reactant of Route 4
6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 5
Reactant of Route 5
6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 6
Reactant of Route 6
6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.